Cas no 804519-36-6 (2-amino-4-ethyl-1H-pyrrole-3-carbonitrile)

2-amino-4-ethyl-1H-pyrrole-3-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 1H-PYRROLE-3-CARBONITRILE, 2-AMINO-4-ETHYL-
- 2-amino-4-ethyl-1H-pyrrole-3-carbonitrile
- SCHEMBL3024073
- EN300-1296707
- 804519-36-6
-
- Inchi: InChI=1S/C7H9N3/c1-2-5-4-10-7(9)6(5)3-8/h4,10H,2,9H2,1H3
- InChI Key: XJZFYLQPGMMHMC-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 135.079647300Da
- Monoisotopic Mass: 135.079647300Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 65.6Ų
2-amino-4-ethyl-1H-pyrrole-3-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1296707-0.1g |
2-amino-4-ethyl-1H-pyrrole-3-carbonitrile |
804519-36-6 | 0.1g |
$829.0 | 2023-05-23 | ||
Enamine | EN300-1296707-1.0g |
2-amino-4-ethyl-1H-pyrrole-3-carbonitrile |
804519-36-6 | 1g |
$943.0 | 2023-05-23 | ||
Enamine | EN300-1296707-5.0g |
2-amino-4-ethyl-1H-pyrrole-3-carbonitrile |
804519-36-6 | 5g |
$2732.0 | 2023-05-23 | ||
Enamine | EN300-1296707-0.05g |
2-amino-4-ethyl-1H-pyrrole-3-carbonitrile |
804519-36-6 | 0.05g |
$792.0 | 2023-05-23 | ||
Enamine | EN300-1296707-100mg |
2-amino-4-ethyl-1H-pyrrole-3-carbonitrile |
804519-36-6 | 100mg |
$829.0 | 2023-09-30 | ||
Enamine | EN300-1296707-1000mg |
2-amino-4-ethyl-1H-pyrrole-3-carbonitrile |
804519-36-6 | 1000mg |
$943.0 | 2023-09-30 | ||
Enamine | EN300-1296707-0.25g |
2-amino-4-ethyl-1H-pyrrole-3-carbonitrile |
804519-36-6 | 0.25g |
$867.0 | 2023-05-23 | ||
Enamine | EN300-1296707-2.5g |
2-amino-4-ethyl-1H-pyrrole-3-carbonitrile |
804519-36-6 | 2.5g |
$1848.0 | 2023-05-23 | ||
Enamine | EN300-1296707-10000mg |
2-amino-4-ethyl-1H-pyrrole-3-carbonitrile |
804519-36-6 | 10000mg |
$4052.0 | 2023-09-30 | ||
Enamine | EN300-1296707-500mg |
2-amino-4-ethyl-1H-pyrrole-3-carbonitrile |
804519-36-6 | 500mg |
$905.0 | 2023-09-30 |
2-amino-4-ethyl-1H-pyrrole-3-carbonitrile Related Literature
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Fung-Kit Tang,Jiaqian Zhu,Fred Ka-Wai Kong,Maggie Ng,Qingyuan Bian,Vivian Wing-Wah Yam,Anfernee Kai-Wing Tse,Yu-Chung Tse,Ken Cham-Fai Leung Chem. Commun., 2020,56, 2695-2698
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Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
Additional information on 2-amino-4-ethyl-1H-pyrrole-3-carbonitrile
Comprehensive Overview of 2-Amino-4-ethyl-1H-pyrrole-3-carbonitrile (CAS No. 804519-36-6): Properties, Applications, and Industry Insights
2-Amino-4-ethyl-1H-pyrrole-3-carbonitrile (CAS No. 804519-36-6) is a specialized organic compound belonging to the pyrrole derivative family. With its unique molecular structure featuring an amino group and a nitrile functionality, this compound has garnered significant attention in pharmaceutical research, agrochemical development, and material science. The growing demand for heterocyclic building blocks in drug discovery has positioned this molecule as a valuable intermediate for synthesizing bioactive molecules targeting various therapeutic areas.
Recent advancements in medicinal chemistry have highlighted the importance of pyrrole derivatives like 2-amino-4-ethyl-1H-pyrrole-3-carbonitrile in developing kinase inhibitors and antimicrobial agents. Researchers are particularly interested in its potential applications for cancer therapeutics, as evidenced by numerous patent filings exploring its use in small molecule drug development. The compound's electron-rich aromatic system makes it an excellent candidate for designing molecules with improved binding affinity and selectivity.
From a synthetic chemistry perspective, 804519-36-6 serves as a versatile precursor for constructing more complex nitrogen-containing heterocycles. Its carbonitrile group offers multiple transformation possibilities through reactions such as hydrolysis, reduction, or cyclization. Many pharmaceutical companies are investigating this compound's utility in creating next-generation antibiotics to address the global challenge of antimicrobial resistance (AMR), a hot topic in current medical research.
The material science community has also explored applications of 2-amino-4-ethyl-1H-pyrrole-3-carbonitrile in developing organic semiconductors and conductive polymers. Its ability to participate in π-stacking interactions and form stable coordination complexes with metals makes it promising for optoelectronic devices. With the rising demand for flexible electronics and organic photovoltaics, this compound's role in advanced materials continues to expand.
Quality control and analytical characterization of CAS 804519-36-6 typically involve advanced techniques such as HPLC purity analysis, mass spectrometry, and NMR spectroscopy. Manufacturers emphasize strict control over impurity profiles to meet the stringent requirements of pharmaceutical applications. The compound's stability under various storage conditions is another critical factor being investigated by formulation scientists working on drug delivery systems.
Environmental and safety considerations for 2-amino-4-ethyl-1H-pyrrole-3-carbonitrile production have gained prominence in recent years. The industry is moving toward green chemistry principles, exploring more sustainable synthetic routes with reduced environmental footprint. This aligns with growing regulatory pressures and consumer demand for eco-friendly chemical processes, particularly in the European and North American markets.
Market analysts project steady growth for pyrrole derivatives like 804519-36-6, driven by expanding applications in biopharmaceuticals and functional materials. The compound's commercial availability from multiple chemical suppliers has improved in recent years, though quality variations between manufacturers remain a concern for end-users. Proper supply chain management and technical support have become key differentiators in this competitive market segment.
Future research directions for 2-amino-4-ethyl-1H-pyrrole-3-carbonitrile may explore its potential in bioconjugation chemistry and proteolysis targeting chimeras (PROTACs), two rapidly evolving areas in drug discovery. Its structural features make it suitable for developing targeted protein degraders, a novel therapeutic approach gaining traction in oncology and neurodegenerative disease research. As synthetic methodologies advance, we anticipate seeing more innovative applications emerge for this versatile chemical building block.
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